1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Description
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a substituted piperazine derivative characterized by a branched butan-2-yl group at the N1 position and a 2-chlorobenzyl group at the N4 position. The piperazine core provides a flexible scaffold for interactions with biological targets, while the substituents modulate physicochemical properties such as lipophilicity, solubility, and electronic effects.
Properties
Molecular Formula |
C15H23ClN2 |
|---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
XJPHSHBYRHYGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Pre-Formed Piperazine Intermediates
This two-step approach involves synthesizing a mono-substituted piperazine intermediate, followed by alkylation with the second substituent.
Preparation of 1-(2-Chlorobenzyl)piperazine
Piperazine is reacted with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an Sₙ2 mechanism, yielding 1-(2-chlorobenzyl)piperazine.
Optimization :
Alkylation with Butan-2-yl Bromide
The secondary amine of 1-(2-chlorobenzyl)piperazine is alkylated using butan-2-yl bromide. Tetrabutylammonium iodide (TBAI) may be added as a phase-transfer catalyst to enhance reactivity in solvents like acetonitrile.
Challenges :
Reductive Amination via Piperazine-2-one Intermediates
Adapting methods from piperazine-2-one reductions, this route constructs the piperazine ring while introducing substituents.
Synthesis of 3,4-Dehydropiperazine-2-one
Ethylenediamine is condensed with methyl benzoylformate to form a cyclic imine intermediate. For this compound, modified starting materials (e.g., butan-2-yl-substituted carbonyl compounds) would be used.
Reduction to Piperazine
The dehydropiperazine-2-one is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the saturated piperazine ring. Subsequent alkylation with 2-chlorobenzyl chloride introduces the aromatic substituent.
Advantages :
-
Higher regiocontrol compared to direct alkylation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Additives
Purification Techniques
-
Column chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates mono- and di-alkylated products.
-
Crystallization : Hydrochloride salt formation in ethanol/ether mixtures precipitates pure product.
Analytical Characterization
Spectroscopic Data
-
¹H NMR :
-
IR :
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential in developing new therapeutic agents, particularly for neurological disorders. Its structure allows it to interact with various biological targets, potentially modulating receptor activity and influencing physiological outcomes .
Antimicrobial Activity
Research indicates that 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine exhibits antimicrobial properties. In a comparative study, derivatives of similar piperazine compounds demonstrated significant activity against various bacterial strains, suggesting that modifications in the piperazine structure can enhance efficacy .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
Cancer Research
The compound has been explored as a potential cytotoxic agent against cancer cell lines. A study evaluated various piperazine derivatives for their ability to inhibit cancer cell proliferation, revealing moderate to potent activity against several human cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 15 |
| B | T47D | 20 |
| C | HCT116 | 10 |
| D | Caco2 | 25 |
Biological Mechanism of Action
The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological systems. This interaction can lead to modulation of neurotransmitter systems or inhibition of cellular pathways involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- A study on dual-acting agents for antidepressants found that modifications in the piperazine moiety influenced binding affinities at serotonin receptors, suggesting that structural changes could enhance therapeutic effects .
- Another investigation into novel piperazinone derivatives demonstrated significant cytotoxicity against colon cancer cells, indicating that the piperazine structure plays a crucial role in biological activity .
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Cytotoxicity and Anticancer Activity
Piperazines with 4-chlorobenzhydryl or benzoyl groups (e.g., 5a–g in ) demonstrated significant cytotoxicity against liver (IC50: 2–10 µM), breast, and colon cancer cell lines. While the target compound lacks a benzhydryl moiety, its 2-chlorobenzyl group may confer similar DNA intercalation or tubulin inhibition properties, albeit with reduced steric bulk compared to benzhydryl derivatives .
Antibacterial and Antifungal Activity
highlights that 2-chlorophenyl-substituted piperazines (e.g., compound 8 ) exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s 2-chlorobenzyl group may similarly disrupt bacterial membrane integrity or inhibit efflux pumps, though this requires empirical validation.
CNS Activity and Selectivity
1-(2-Chlorobenzyl)-4-(2-chlorobenzoyl)piperazine () showed maximal CNS depressant activity, likely via serotonin (5-HT1A) or dopamine receptor interactions. The butan-2-yl group in the target compound could enhance receptor subtype selectivity by introducing steric hindrance, as seen in rigidified piperazine analogs targeting dopamine transporters ().
Metabolic Stability
Piperazine derivatives with halogenated aryl groups (e.g., piribedil in ) often undergo oxidative metabolism, forming polar metabolites. The 2-chlorobenzyl group in the target compound may slow hepatic clearance compared to non-halogenated analogs, as observed in studies of chlorobenzyl chloride derivatives ().
Biological Activity
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Piperazines are known for their diverse pharmacological properties, including antibacterial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of this compound involves standard piperazine chemistry, where the butan-2-yl and 2-chlorobenzyl groups are introduced at the appropriate positions on the piperazine ring. The structural formula can be represented as follows:
This compound's structure allows for interaction with various biological targets due to the presence of both hydrophobic and polar groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant activity against Pseudomonas aeruginosa and other Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 1 μg/mL |
| 4-Chlorobenzyl derivative | Pseudomonas aeruginosa | 0.25 μg/mL |
These findings suggest that modifications in the piperazine structure can enhance antibacterial efficacy while minimizing toxicity to human cells.
Anticancer Activity
The anticancer potential of piperazine derivatives has been explored extensively. Studies indicate that these compounds may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways. For example, derivatives similar to this compound exhibited selective cytotoxicity towards various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| This compound | A549 | 40% |
| Caco-2 | 30% |
The results indicate that this compound could serve as a lead for further development in cancer therapeutics.
The mechanisms underlying the biological activities of piperazines like this compound include:
- Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular proliferation and metabolism.
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of a series of piperazine derivatives, including our compound of interest, against various bacterial strains and cancer cell lines. The study demonstrated that structural modifications significantly impacted both antibacterial and anticancer activities.
In another investigation, researchers assessed the hemolytic activity of similar compounds on human red blood cells, confirming their selective toxicity towards bacterial cells over mammalian cells, which is crucial for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example:
- Step 1 : React 1-(2-chlorobenzyl)piperazine with butan-2-yl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. This mirrors protocols for similar piperazine derivatives .
- Step 2 : Monitor reaction progress via TLC (2:1 hexane/ethyl acetate) and purify via column chromatography (silica gel, ethyl acetate:hexane 1:8) .
- Key Parameters : Solvent choice (DMF enhances reactivity but may require rigorous drying), temperature (room temperature minimizes side reactions), and stoichiometry (excess alkylating agent improves yield) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the piperazine ring (δ 2.4–3.5 ppm for CH₂ groups) and 2-chlorobenzyl substituents (aromatic protons at δ 7.2–7.5 ppm) .
- TLC : Use hexane:ethyl acetate (1:2) to monitor reaction completion .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, targeting the molecular ion peak [M+H]⁺ .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., dopamine D3 or kinase targets). For example, fluorobenzyl-piperazine derivatives showed anticancer activity via kinase inhibition, suggesting analogous targets for the chlorobenzyl analog .
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro) with logP and binding affinity. Chlorine’s electron-withdrawing nature may enhance receptor binding compared to fluorine .
Q. What strategies improve reaction yield and purity during scale-up?
- Methodological Answer :
- Catalyst Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can enhance regioselectivity, as seen in triazole-linked piperazine derivatives .
- Solvent Screening : Replace DMF with DCM for easier post-reaction workup, though this may require longer reaction times .
- Purification : Use flash chromatography or recrystallization (e.g., Et₂O) to isolate high-purity product .
Q. How does the substitution pattern on the benzyl group affect pharmacological activity?
- Methodological Answer :
- SAR Analysis : Compare 2-chlorobenzyl with analogs (e.g., 4-fluorobenzyl in ). Chlorine’s larger atomic radius and lipophilicity may improve blood-brain barrier penetration, relevant for CNS-targeting agents .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) or receptor-binding assays (e.g., dopamine D3) to quantify potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
